![molecular formula C19H25N5O B5533908 N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5533908.png)
N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine involves nucleophilic substitution reactions and various other synthetic pathways to introduce different functional groups and achieve desired structural modifications. For example, a series of derivatives were synthesized to explore their antiproliferative activity against human cancer cell lines, indicating a complex synthetic strategy to obtain compounds with potential biological activities (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine and its derivatives has been a subject of interest to determine their conformation and potential interactions with biological targets. For instance, structural characterization and hydrogen bonding analysis in compounds containing the pyrazolopyrimidine moiety offer insights into their three-dimensional arrangement and potential mechanism of action (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine derivatives are influenced by their functional groups and molecular structure. Studies have explored various chemical reactions, including condensation and nucleophilic substitution, to synthesize compounds with specific properties and potential therapeutic applications. For instance, the design and synthesis of compounds with specific structural features have shown marked inhibition against cancer cell lines, illustrating the importance of chemical modifications in determining biological activity (Huang et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-4-20-17-13-18(22-15(3)21-17)23-8-10-24(11-9-23)19(25)16-7-5-6-14(2)12-16/h5-7,12-13H,4,8-11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAZOWNWTGVHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Ethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(m-tolyl)methanone |
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